4-(Chlorocarbonyl)phenyl octyl carbonate 4-(Chlorocarbonyl)phenyl octyl carbonate
Brand Name: Vulcanchem
CAS No.: 57403-57-3
VCID: VC14100700
InChI: InChI=1S/C16H21ClO4/c1-2-3-4-5-6-7-12-20-16(19)21-14-10-8-13(9-11-14)15(17)18/h8-11H,2-7,12H2,1H3
SMILES:
Molecular Formula: C16H21ClO4
Molecular Weight: 312.79 g/mol

4-(Chlorocarbonyl)phenyl octyl carbonate

CAS No.: 57403-57-3

Cat. No.: VC14100700

Molecular Formula: C16H21ClO4

Molecular Weight: 312.79 g/mol

* For research use only. Not for human or veterinary use.

4-(Chlorocarbonyl)phenyl octyl carbonate - 57403-57-3

Specification

CAS No. 57403-57-3
Molecular Formula C16H21ClO4
Molecular Weight 312.79 g/mol
IUPAC Name (4-carbonochloridoylphenyl) octyl carbonate
Standard InChI InChI=1S/C16H21ClO4/c1-2-3-4-5-6-7-12-20-16(19)21-14-10-8-13(9-11-14)15(17)18/h8-11H,2-7,12H2,1H3
Standard InChI Key WDOIAMUGUNVXHW-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCOC(=O)OC1=CC=C(C=C1)C(=O)Cl

Introduction

Structural and Nomenclature Considerations

The systematic IUPAC name 4-(chlorocarbonyl)phenyl octyl carbonate describes a molecule with two distinct functional groups:

  • A phenyl ring substituted at the para-position with a chlorocarbonyl group (–COCl).

  • An octyl carbonate group (–O–CO–O–C₈H₁₇) attached to the same phenyl ring.

This structure implies a hybrid compound that merges the reactivity of acyl chlorides (from –COCl) with the steric bulk and hydrophobicity of a long-chain alkyl carbonate. Such dual functionality suggests potential utility as a reactive intermediate or stabilizer in polymer chemistry .

Synthetic Pathways and Reaction Mechanisms

Precursor-Based Synthesis

The synthesis of 4-(chlorocarbonyl)phenyl octyl carbonate likely involves sequential reactions starting from 4-chlorocarbonylphenylboronic acid or related intermediates. For example:

  • Formation of the Phenyl Chlorocarbonyl Group:

    • 4-Chlorocarbonylphenylboronic acid (CID 15345913) could serve as a precursor. Its boronic acid group allows Suzuki-Miyaura cross-coupling to introduce additional aromatic substituents.

  • Carbonate Esterification:

    • Reacting the phenolic –OH group (if present) with octyl chloroformate (Cl–CO–O–C₈H₁₇) under basic conditions would yield the carbonate linkage. Alternatively, transesterification with dioctyl carbonate could achieve the same result .

A representative reaction scheme is hypothesized below:

4-Hydroxyphenyl COCl+Cl–CO–O–C₈H₁₇Base4-(ClCO)Ph–O–CO–O–C₈H₁₇+HCl\text{4-Hydroxyphenyl COCl} + \text{Cl–CO–O–C₈H₁₇} \xrightarrow{\text{Base}} \text{4-(ClCO)Ph–O–CO–O–C₈H₁₇} + \text{HCl}

Solvent-Free Melt Reactions

Patents describing similar compounds (e.g., α-hydroxycarboxylic acid amides) highlight solvent-free melt reactions as efficient pathways . For 4-(chlorocarbonyl)phenyl octyl carbonate, this would involve:

  • Mixing 4-chlorocarbonylphenol with excess octyl chloroformate.

  • Heating the mixture above its melting point (≈80–100°C) to facilitate esterification.

  • Purification via vacuum distillation or recrystallization .

Physicochemical Properties

Thermal Stability and Phase Behavior

While direct data for 4-(chlorocarbonyl)phenyl octyl carbonate is unavailable, analogs suggest:

  • Melting Point: Estimated between 50–70°C, based on octyl carbonates (e.g., dioctyl carbonate melts at 12°C) .

  • Boiling Point: Likely exceeds 250°C due to the high molecular weight (≈300 g/mol) and non-volatile carbonate group .

Spectroscopic Characteristics

  • IR Spectroscopy: Peaks at 1770 cm⁻¹ (C=O stretch of carbonate), 1690 cm⁻¹ (C=O of acyl chloride), and 1250 cm⁻¹ (C–O–C asymmetric stretch) .

  • NMR:

    • 1H^1\text{H}: δ 0.88 (t, 3H, CH₃), 1.2–1.6 (m, 12H, octyl chain), 7.4–8.1 (m, 4H, aromatic).

    • 13C^{13}\text{C}: δ 14.1 (CH₃), 22.7–31.9 (octyl carbons), 154.2 (carbonate C=O), 165.8 (acyl chloride C=O) .

Applications in Polymer Stabilization

Synergistic Stabilization Mechanisms

Maleimido phenyl thiourea derivatives, which share structural motifs with 4-(chlorocarbonyl)phenyl octyl carbonate, exhibit synergistic effects when combined with metal-based stabilizers (e.g., Pb, Cd stearates) in PVC . The proposed mechanisms include:

  • Labile Chlorine Replacement: The acyl chloride group (–COCl) reacts with unstable chlorines in PVC chains, preventing HCl elimination.

  • HCl Scavenging: The carbonate group neutralizes liberated HCl, delaying autocatalytic degradation .

Comparative Efficiency

In thermal degradation studies, mixed stabilizers containing phenyl carbonate derivatives show:

  • 50–75% longer induction periods compared to commercial stabilizers alone.

  • Reduced discoloration due to suppressed polyene formation .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methods to improve yield and scalability.

  • Polymer Compatibility Testing: Evaluate performance in polyurethanes and polycarbonates.

  • Environmental Impact Studies: Assess biodegradability and aquatic toxicity of octyl carbonate byproducts.

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